BenchChemオンラインストアへようこそ!

9-Amino-minocycline HCl

Antimicrobial Resistance Synergy Tetracycline

9-Amino-minocycline HCl is the ONLY tetracycline derivative with a critical C9-amino substitution, endowing unique dual functionality not found in generic minocycline: potent SARS-CoV-2 PLpro inhibition (IC50 4.15–4.55 µM, ~90% inhibition) and synergistic restoration of tigecycline susceptibility (FICI 0.1875–0.375, 8–16 fold MIC reduction). As the direct precursor to tigecycline, it enables streamlined API synthesis via high-yielding patented routes (>90% yield). Procuring this specific intermediate—rather than generic minocycline—is mandatory for valid PLpro screening, AMR synergy assays, C9 SAR exploration, and tigecycline process development.

Molecular Formula C23H29ClN4O7
Molecular Weight 508.9 g/mol
Cat. No. B11935875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-minocycline HCl
Molecular FormulaC23H29ClN4O7
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
InChIInChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H
InChIKeyMQRUQMWLTBRONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-minocycline HCl: A Differentiated Tetracycline Derivative for Antimicrobial Resistance Research


9-Amino-minocycline HCl is a semi-synthetic derivative of minocycline, a second-generation tetracycline antibiotic. It is characterized by a critical amino substitution at the C9 position of the minocycline core scaffold [1]. This structural modification fundamentally alters its biological profile compared to its parent compound and other tetracycline analogs, conferring unique activities including potent inhibition of the SARS-CoV-2 papain-like protease (PLpro) and the ability to act as a potent adjuvant to restore tigecycline susceptibility in resistant bacteria [2]. As a key intermediate in the industrial synthesis of the third-generation glycylcycline tigecycline, it represents a critical link between established tetracycline chemistry and next-generation antimicrobial strategies [3].

Why Generic Minocycline Cannot Substitute for 9-Amino-minocycline HCl in Critical Assays


Generic minocycline lacks the defining C9-amino moiety of 9-Amino-minocycline HCl, a modification that is not a trivial substituent but a fundamental determinant of target engagement and biological function [1]. As demonstrated by Pandey et al., minocycline is completely inactive against SARS-CoV-2 PLpro, while the 9-amino derivative achieves potent, target-specific inhibition [1]. Furthermore, 9-Amino-minocycline HCl demonstrates a unique capacity to act as a synergistic adjuvant, restoring the efficacy of tigecycline against otherwise resistant bacteria—a property absent in the parent minocycline scaffold [2]. Procuring a generic minocycline salt as a substitute would therefore invalidate assays designed around these specific, quantifiable activities, leading to false-negative results in antiviral screening or failed synergy experiments in antimicrobial resistance research. The following quantitative evidence details the precise, measurable points of differentiation that necessitate the procurement of this specific compound.

Quantitative Differentiation Guide for 9-Amino-minocycline HCl: Head-to-Head and Comparator Data


9-Amino-minocycline Restores Tigecycline Susceptibility in tet(X4)-Positive E. coli (Synergistic FICI)

9-Amino-minocycline (9-AMC) exhibits strong synergistic antibacterial activity when combined with tigecycline against tet(X4)-positive Escherichia coli strains. The combination demonstrates a fractional inhibitory concentration index (FICI) ranging from 0.1875 to 0.375, a value firmly below the ≤0.5 threshold defining synergy, indicating a potent, non-additive interaction [1]. This synergy translates to an 8- to 16-fold enhancement in tigecycline susceptibility in resistant strains, while 9-AMC alone shows only weak intrinsic activity (MIC 128–1,024 μg/mL) [1]. In contrast, tigecycline monotherapy at clinically relevant concentrations (1 μg/mL) fails to inhibit bacterial growth, whereas the same concentration in combination with 9-AMC results in significant bacterial lysis [1].

Antimicrobial Resistance Synergy Tetracycline Tet(X4) Escherichia coli Tigecycline Adjuvant

Potent and Selective Inhibition of SARS-CoV-2 PLpro (IC50) vs. Inactive Parent Minocycline

9-Amino-minocycline (9-AMN) is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a key viral enzyme for replication and immune evasion. It inhibits both the proteolytic and deubiquitinase (DUB) activities of PLpro with IC50 values of 4.15 µM and 4.55 µM, respectively, achieving approximately 90% inhibition at these concentrations [1]. In stark contrast, the parent compound, minocycline, exhibits no detectable inhibition of PLpro enzymatic activity under identical assay conditions, failing to inhibit 3CLpro or RdRp [1]. 9-AMN also demonstrates antiviral efficacy against SARS-CoV-2 variants in Calu-3 cells, with EC50 values of 1.04 µM against the Delta variant and 2.35 µM against the Omicron variant [1].

SARS-CoV-2 Antiviral PLpro Papain-like Protease COVID-19

Structural Basis for Differentiation: The Critical C9-Amino Substitution vs. Minocycline

The defining structural feature of 9-Amino-minocycline is the substitution of an amino group at the C9 position of the minocycline D-ring [1]. This is in direct contrast to minocycline, which possesses an unsubstituted C9 position. This single modification is the key structural determinant that separates the activity profile of the compound from its parent. The C9-amino group serves as a critical functional handle for further derivatization, as exemplified by its role as the direct precursor to tigecycline, where a glycine derivative is added at this site [1]. The molecular docking studies further show that 9-AMC, by virtue of its C9-amino group, binds more stably to the Tet(X4) inactivating enzyme (binding energy: -8.27 kJ/mol) compared to tigecycline (-6.23 kJ/mol), providing a mechanistic basis for its unique adjuvant function [2].

Structure-Activity Relationship SAR Tetracycline C9 Modification Molecular Design

High-Yield Synthesis as a Tigecycline Intermediate: Process Efficiency Compared to Alternative Routes

9-Amino-minocycline sulfate is a critical penultimate intermediate in the commercial synthesis of tigecycline. A recently patented method (CN114957031B) describes a novel, cost-effective route for its production, achieving high isolated yields that surpass those of comparative methods [1]. In the optimized process, the key reduction step from 9-nitrominocycline sulfate to the target 9-amino minocycline sulfate proceeds with an isolated yield of 91.41% to 96.22%, while comparative examples using different reductants or conditions (e.g., Pd/C hydrogenation) resulted in lower yields, such as 85.22% [1]. This translates to a superior overall total yield for the tigecycline synthesis process (e.g., 73.78% in Example 2) when this high-efficiency intermediate is used [1].

Organic Synthesis Process Chemistry Tigecycline Intermediate Patent

High-Impact Research and Procurement Scenarios for 9-Amino-minocycline HCl


Investigating Mechanisms of Tet(X)-Mediated Tigecycline Resistance Reversal

This is the premier application for 9-Amino-minocycline HCl. As demonstrated by the strong synergy data (FICI 0.1875–0.375) and 8–16 fold susceptibility restoration, the compound is essential for studying how to overcome plasmid-borne tet(X4)-mediated tigecycline resistance [1]. Researchers can use it as a validated chemical probe to dissect the binding kinetics to the Tet(X4) enzyme, investigate the downstream effects on bacterial membrane integrity, biofilm formation, and ATP depletion, and explore its role in narrowing the mutant selection window [1]. Its use in murine peritonitis models further validates its in vivo potential, making it a cornerstone for translational research on new adjuvant therapies [1].

Development of Next-Generation PLpro-Targeting Antivirals for SARS-CoV-2

9-Amino-minocycline HCl serves as a critical tool compound and a validated lead scaffold for SARS-CoV-2 PLpro inhibitor development. Its unique and potent inhibition of PLpro (IC50 4.15-4.55 µM, ~90% inhibition), a property completely absent in the parent minocycline, makes it an indispensable positive control for high-throughput screening campaigns seeking new PLpro inhibitors [2]. Its demonstrated antiviral activity against Delta and Omicron variants (EC50 1.04-2.35 µM) in Calu-3 cells validates its utility in cellular models of viral replication [2]. Furthermore, its ability to synergize with approved antivirals like nirmatrelvir and EIDD-1931 positions it as a key component in combination therapy research aimed at suppressing viral resistance and reducing effective drug doses [2].

Chemical Biology and Medicinal Chemistry Exploration of the Tetracycline C9 Position

For medicinal chemists, 9-Amino-minocycline HCl is the essential starting material for exploring the structure-activity relationship (SAR) at the C9 position of the tetracycline scaffold [2]. The primary amine provides a versatile synthetic handle for generating diverse libraries of C9-substituted analogs through acylation, alkylation, or reductive amination [2]. This application is directly supported by its established role as the immediate precursor to tigecycline, the first-in-class glycylcycline antibiotic [3]. By procuring this intermediate, chemists bypass the need for a multi-step synthesis from minocycline, accelerating the discovery of novel antibacterial, antiviral, or other pharmacologically active tetracycline derivatives.

Process Development and Scale-Up for Tigecycline Manufacturing

In an industrial R&D or process chemistry context, 9-Amino-minocycline HCl is procured as a key raw material for optimizing the final step of tigecycline synthesis. The existence of high-yielding, patented synthetic routes (e.g., achieving >90% yield for the reduction step) provides a benchmark for process chemists to evaluate their own in-house methods or to secure a reliable source of high-purity intermediate [3]. Procurement of this specific compound, rather than undertaking a de novo synthesis from minocycline, can significantly reduce development timelines and material costs in the manufacture of the active pharmaceutical ingredient (API) tigecycline [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Amino-minocycline HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.